5-(2-Iodobenzoyl)-2-methylpyridine
Overview
Description
Molecular Structure Analysis
The molecular structure of 5-(2-Iodobenzoyl)-2-methylpyridine consists of a pyridine ring attached to an iodobenzoyl group . The molecular weight is 323.13 g/mol.Chemical Reactions Analysis
While specific chemical reactions involving 5-(2-Iodobenzoyl)-2-methylpyridine are not available, related compounds like 2-iodobenzoyl chloride have been used in reactions to produce benzocycloheptene derivatives .Scientific Research Applications
Synthesis and Material Science
One notable application area for compounds similar to 5-(2-Iodobenzoyl)-2-methylpyridine is in the synthesis of heterocyclic compounds, such as imidazopyridines, which are recognized for their widespread applications in medicinal chemistry and material science due to their structural characteristics. The synthesis of these compounds often involves various strategies including condensation, multicomponent reactions, and oxidative coupling, showcasing the potential utility of 5-(2-Iodobenzoyl)-2-methylpyridine in the development of new chemical entities with significant applications (Bagdi, Santra, Monir, & Hajra, 2015).
Molecular Structure Analysis
Another research application is in the field of molecular structure analysis, where similar compounds are studied for their molecular structures, electronic properties, and interaction with DNA. Such studies provide insights into the chemical reactivity, binding mechanisms, and potential biological activities of these compounds. This is illustrated by the detailed analysis of novel phthalide derivatives, which included X-ray diffraction, IR spectroscopy, and quantum chemical computations (Yılmaz et al., 2020).
Catalysis and Chemical Reactions
Compounds with similar structural motifs are often used in catalytic processes and chemical reactions. For instance, the mutual influence of hydrodesulfurization and hydrodenitrogenation processes has been studied, highlighting the complex interactions between various compounds and the catalytic pathways involved (Egorova & Prins, 2004). Such research underscores the potential of 5-(2-Iodobenzoyl)-2-methylpyridine in catalysis and its role in facilitating or influencing chemical transformations.
Pharmaceutical Research
While the request specifically excludes drug use and dosage information, the methodologies applied in the synthesis and characterization of compounds structurally related to 5-(2-Iodobenzoyl)-2-methylpyridine are relevant to pharmaceutical research. This includes the design and synthesis of novel compounds with potential therapeutic applications, as evidenced by studies on compounds for antimicrobial properties and enzyme inhibition (Shyma et al., 2013).
Safety And Hazards
properties
IUPAC Name |
(2-iodophenyl)-(6-methylpyridin-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10INO/c1-9-6-7-10(8-15-9)13(16)11-4-2-3-5-12(11)14/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJXLDDIAZWHMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C2=CC=CC=C2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Iodobenzoyl)-2-methylpyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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